Nitrilotriacetic acid trisodium salt monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

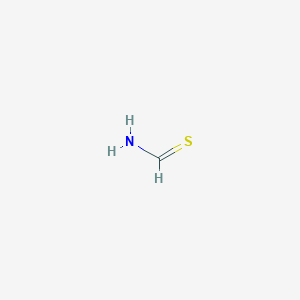

Nitrilotriacetic acid trisodium salt monohydrate (NTA-3Na) is a chemical compound that is widely used in various applications, such as synthesis, scientific research, and lab experiments. It is a white, odorless, and non-toxic crystalline solid that is soluble in water. NTA-3Na is composed of nitrilotriacetic acid (NTA) and three sodium atoms, and it is an important source of NTA in various chemical processes. NTA-3Na is a versatile compound that is used in a variety of applications.

Scientific Research Applications

Mutagenic Potential on Human Cells : NTA was found to induce diphtheria toxin-resistant mutants in human cell cultures at various concentrations, highlighting its mutagenic potential (Grilli & Capucci, 1985).

Renal Tissue Alterations in Rats : NTA caused cytoplasmic vacuolation and hyperplasia of the proximal convoluted tubules in the kidneys of rats, suggesting dose-dependent renal toxicity (Merski, 1982).

Urinary Tract Toxicity : Feeding NTA to Charles River rats for 28 days resulted in clinical evidence of urinary tract toxicity, including hydronephrosis and nephromegaly (Alden et al., 1981).

Carcinogenicity in Rats and Mice : Bioassays indicated that NTA is carcinogenic to the urinary tracts of both rats and mice at higher doses, with lesions characterized by primary tumors of epithelial origin and hydronephrosis (Howard & Herndon, 1977).

Bladder Carcinogenesis in Rats : NTA increased the incidence of neoplastic and preneoplastic lesions of the urinary bladder in rats pretreated with a carcinogen, indicating its role in promoting bladder carcinogenesis (Kitahori et al., 1988).

Decomposition in Soils : NTA is readily decomposed by soil microorganisms under both aerobic and anaerobic conditions, with its nitrogen content being converted to nitrate, potentially leading to nitrate enrichment of water resources (Tabatahai & Bremner, 1975).

Renal Tumor Promotion in Rats : High concentrations of NTA enhanced the development of renal tubular cell tumors in rats treated with a nitrosamine, suggesting its role as a tumor promoter in the kidneys (Hiasa et al., 1984).

Micronuclei Induction in Plants : NTA induced significant increases in the frequency of micronucleated cells in Vicia faba and Allium cepa root tips, demonstrating its genotoxic potential (Marco et al., 1986).

Chelating Characteristics and Applications : NTA's chelating properties have been illustrated in various fields, including medicine, industry, agriculture, and food industry. Its toxicology and environmental impact, especially in detergent formulations, have also been reviewed (Mottola, 1974).

Increased Mutagenicity of Chromium Compounds : NTA increased the mutagenicity of certain chromium compounds, highlighting its potential role in enhancing the genetic activity of other substances (Loprieno et al., 1985).

Mechanism of Action

Target of Action

Nitrilotriacetic acid trisodium salt monohydrate, also known as Trisodium nitrilotriacetate monohydrate, primarily targets polyvalent metal ions such as calcium (Ca2+) , cobalt (Co2+) , copper (Cu2+) , and iron (Fe3+) . It acts as a chelating agent, forming coordination compounds with these metal ions .

Mode of Action

The compound interacts with its targets by forming water-soluble chelate complexes . This interaction results in the sequestration of the metal ions, effectively reducing their availability in the system . This property is utilized in various applications, including water softening and the removal of specific metals from treated wood .

Biochemical Pathways

For instance, by chelating calcium ions, it could affect signal transduction pathways that depend on calcium as a secondary messenger .

Pharmacokinetics

Given its chemical properties, it is likely to be soluble in water , which could influence its bioavailability and distribution in the body.

Result of Action

This compound has been found to have nephrotoxic potential and is a potent non-genotoxic carcinogen . It has been reported to induce tumors of the urinary bladder and kidney upon long-term administration in rats . It also induces diphtheria toxin-resistant mutants in human cell lines and inhibits gap-junctional communication between Chinese hamster lung fibroblasts .

Safety and Hazards

Nitrilotriacetic acid trisodium salt monohydrate is considered hazardous. It is harmful if swallowed, causes serious eye irritation, and is suspected of causing cancer . It is a potent non-genotoxic carcinogen and has induced tumors of the urinary bladder and kidney on long-term administration in rats . It is moderately toxic by the intraperitoneal route .

Biochemical Analysis

Biochemical Properties

Nitrilotriacetic acid trisodium salt monohydrate can form water-soluble chelate complexes with polyvalent metals such as calcium, magnesium, zinc, or iron . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is largely dependent on the specific biomolecules and the environmental conditions.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to have nephrotoxic potential after oral administration . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanism of action is dependent on the type of cell and the environmental conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. It has been used in in vivo experiments as an inducer of bladder and kidney tumors in animal models . High doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and it can also affect its localization or accumulation .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Nitrilotriacetic acid trisodium salt monohydrate involves the reaction of nitrilotriacetic acid with sodium hydroxide followed by crystallization with water.", "Starting Materials": [ "Nitrilotriacetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add nitrilotriacetic acid to a reaction vessel", "Add sodium hydroxide to the reaction vessel and stir until the acid is completely dissolved", "Heat the reaction mixture to 60-70°C and stir for 1-2 hours", "Allow the reaction mixture to cool to room temperature", "Add water to the reaction mixture and stir until the trisodium salt of nitrilotriacetic acid is completely dissolved", "Filter the solution to remove any impurities", "Crystallize the solution by slowly adding water with stirring", "Collect the crystals by filtration and wash with water", "Dry the crystals at 60-70°C to obtain Nitrilotriacetic acid trisodium salt monohydrate" ] } | |

CAS RN |

18662-53-8 |

Molecular Formula |

C6H11NNaO7 |

Molecular Weight |

232.14 g/mol |

IUPAC Name |

trisodium;2-[bis(carboxylatomethyl)amino]acetate;hydrate |

InChI |

InChI=1S/C6H9NO6.Na.H2O/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;1H2 |

InChI Key |

QKSIURXXVCOQEZ-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)CC(=O)O.O.[Na] |

density |

Density (at 25 °C): 1.782 g/cm³ |

melting_point |

770 °F approximately (NTP, 1992) |

Other CAS RN |

18662-53-8 |

physical_description |

Nitrilotriacetic acid trisodium salt monohydrate appears as white crystals or powder with a slight odor of ammonia. pH (1% aqueous solution) about 11. pH (40%) 11-13. (NTP, 1992) WHITE CRYSTALLINE POWDER. |

Pictograms |

Irritant; Health Hazard |

solubility |

greater than or equal to 100 mg/mL at 70° F (NTP, 1992) Solubility in water, g/100ml at 25 °C: 50 (good) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)